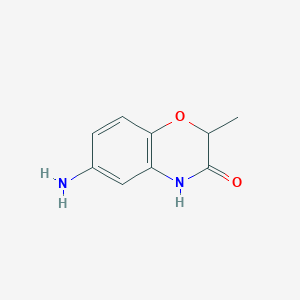
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate, also known as DECMA-1, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. DECMA-1 has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cell physiology and signaling pathways.
Mecanismo De Acción
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate is believed to act by binding to specific sites on ion channels and receptors, altering their activity. It has been found to have both agonist and antagonist effects, depending on the specific target.
Efectos Bioquímicos Y Fisiológicos
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling pathways, which are involved in a wide range of cellular processes. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been found to affect cell proliferation and apoptosis, suggesting a potential role in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has several advantages as a research tool, including its ability to selectively modulate ion channels and receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are several potential future directions for research involving Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate. One area of interest is the development of more selective analogs that can target specific ion channels or receptors. Another potential direction is the use of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate in combination with other compounds to study complex signaling pathways. Finally, Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate may have potential therapeutic applications, particularly in the treatment of pain and inflammation.
Métodos De Síntesis
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate can be synthesized through a multistep process starting with the reaction of diethylamine with 2-bromoethanol to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with alpha-cyclohexyl-1-hydroxycyclohexaneacetic acid to form Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate.
Aplicaciones Científicas De Investigación
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been used in a variety of scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been used to study the function of the P2X7 receptor, which is involved in inflammation and immune response.
Propiedades
Número CAS |
100916-78-7 |
|---|---|
Nombre del producto |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate |
Fórmula molecular |
C21H40BrNO3 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[2-cyclohexyl-2-(1-hydroxycyclohexyl)acetyl]oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H40NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)19(18-12-8-6-9-13-18)21(24)14-10-7-11-15-21;/h18-19,24H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WADCYOUWAGZWFX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
Sinónimos |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydro xycyclohexaneacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



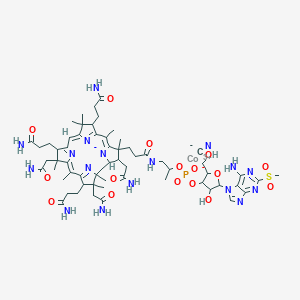
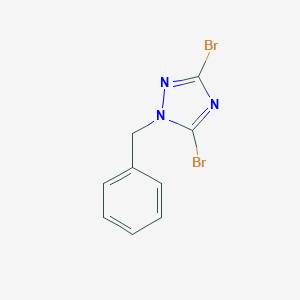
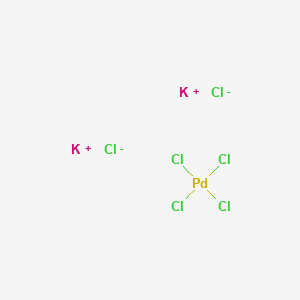

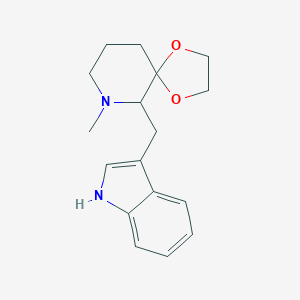
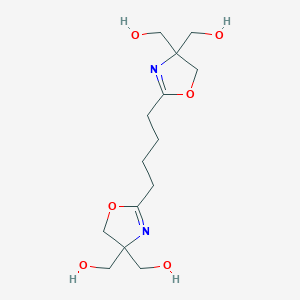
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
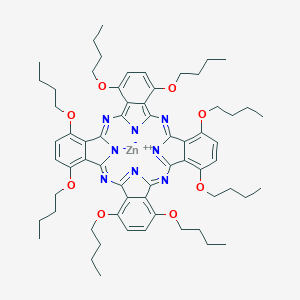

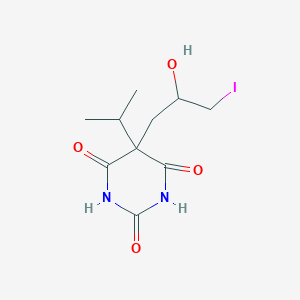
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
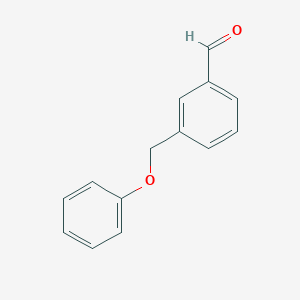
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
